molecular formula C17H12O5 B3003796 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 300674-14-0

5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No.: B3003796
CAS No.: 300674-14-0
M. Wt: 296.278
InChI Key: VTWJEAZBNAWTBF-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an acetyloxy group, a phenyl group, and a carboxylic acid group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the benzofuran ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced products may include alcohols or alkanes.

    Substitution: Substituted products will depend on the nucleophile used.

Scientific Research Applications

5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetyloxy group, in particular, provides a site for further chemical modification, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

5-acetyloxy-2-phenyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-10(18)21-12-7-8-14-13(9-12)15(17(19)20)16(22-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWJEAZBNAWTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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